Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromobenzenesulfonyl chloride is used in the synthesis of 2-bromobenzenesulfonic acid phenyl ester. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a phenol on the sulfonyl chloride to form the ester.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonic acid phenyl ester.
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used for the sufonylation during the synthesis of 2-bromobenzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 2-bromobenzenesulfonamide.
Summary of the Application: 2-Bromobenzenesulfonyl chloride can be used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a chiral amine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be chiral 2-(p-toluenesulfinyl)benzenesulfonamide.
Scientific Field: Biochemistry
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides. These compounds are important in the study of DNA and RNA.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of a nucleotide on the sulfonyl chloride to form the activated nucleotide.
Results or Outcomes: The product of this reaction would be activated oligodeoxyribo- and oligoribo- nucleotides.
Summary of the Application: 2-Bromo-4-chlorobenzenesulfonyl chloride is used in the synthesis of 4-(N -allylsulfamoyl)phenylboronic acid. This compound can be used as an intermediate in the synthesis of various organic compounds.
Methods of Application: The specific experimental procedures would depend on the overall synthetic route being used. Typically, the reaction would involve the nucleophilic attack of an allylamine on the sulfonyl chloride to form the sulfonamide.
Results or Outcomes: The product of this reaction would be 4-(N -allylsulfamoyl)phenylboronic acid.
2-Bromo-4-chlorobenzenesulfonyl chloride is an aromatic compound characterized by the presence of a bromine atom, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 289.96 g/mol. The compound appears as white to pale cream crystals or powder and has a melting point ranging from 72.0 to 82.0 °C . It is classified as corrosive and irritant, with hazard statements indicating it is harmful if swallowed .
The synthesis of 2-bromo-4-chlorobenzenesulfonyl chloride can be achieved through several methods:
2-Bromo-4-chlorobenzenesulfonyl chloride has several applications in organic synthesis:
Several compounds share structural similarities with 2-bromo-4-chlorobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-chlorobenzenesulfonyl chloride | Similar halogenation pattern but differs in position | |
| 3-Bromo-5-chlorobenzenesulfonyl chloride | Different substitution pattern affecting reactivity | |
| Benzenesulfonyl chloride | Lacks halogen substituents, less reactive |
The unique arrangement of bromine and chlorine atoms on the benzene ring distinguishes 2-bromo-4-chlorobenzenesulfonyl chloride from its analogs, influencing its reactivity and potential applications in organic synthesis.
2-Bromo-4-chlorobenzenesulfonyl chloride is an aryl sulfonyl chloride with the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of 289.96 g/mol. Its IUPAC name reflects its substituents: a bromine atom at the 2-position and a chlorine atom at the 4-position on the benzene ring, with a sulfonyl chloride group attached to the sulfur atom. The SMILES notation O=S(C1=CC=C(Cl)C=C1Br)(Cl)=O accurately represents its connectivity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 929281-63-0 | |
| Molecular Formula | C₆H₃BrCl₂O₂S | |
| Molecular Weight | 289.96 g/mol | |
| SMILES | O=S(C1=CC=C(Cl)C=C1Br)(Cl)=O | |
| InChI Key | GGZAVOFHWRLKLS-UHFFFAOYSA-N |
The compound belongs to the sulfonyl halide family, characterized by a sulfonyl group (R-SO₂-) bonded to a halogen atom (Cl in this case). Its structure is analogous to other sulfonyl chlorides, such as tosyl chloride (tosyl-Cl) and mesyl chloride (mesyl-Cl), but distinguished by halogen substitution patterns on the aromatic ring.
The development of sulfonyl chlorides dates to the 19th century, when early chemists explored methods to functionalize sulfur-containing compounds. Key milestones include:
2-Bromo-4-chlorobenzenesulfonyl chloride reflects advancements in synthesizing halogenated sulfonyl chlorides, which enhance reactivity and selectivity in nucleophilic substitution reactions.
Sulfonyl halides are categorized by their sulfonating group and halogen substituents. Key comparisons include:
| Compound | Structure | Reactivity Profile | Applications |
|---|---|---|---|
| 2-Bromo-4-chlorobenzenesulfonyl chloride | Ar-SO₂Cl (Ar = 2-Br-4-Cl-C₆H₃) | High electrophilicity due to electron-withdrawing halogens | Sulfonamide synthesis, cross-coupling |
| Tosyl chloride (TsCl) | Ar-SO₂Cl (Ar = 4-Me-C₆H₄) | Moderate reactivity | Protecting groups, peptide synthesis |
| Methanesulfonyl chloride (MsCl) | CH₃-SO₂Cl | High reactivity | Alkylation, sulfonate esters |
| Trifluoromethanesulfonyl chloride (TfCl) | CF₃-SO₂Cl | Exceptional reactivity | Superacid generation, fluorination |
The presence of bromine and chlorine substituents in 2-bromo-4-chlorobenzenesulfonyl chloride enhances its stability and directs regioselectivity in reactions, distinguishing it from less substituted analogs.
The synthesis of 2-Bromo-4-chlorobenzenesulfonyl chloride represents a specialized case within the broader field of aromatic sulfonyl chloride chemistry, requiring careful consideration of both halogen substitution patterns and sulfonylation protocols. This compound combines the structural complexity of multiple halogen substituents with the reactive functionality of the sulfonyl chloride group, necessitating sophisticated synthetic approaches that can accommodate these dual requirements.
Traditional chlorosulfonation methodologies form the foundational framework for synthesizing aromatic sulfonyl chlorides, including halogenated derivatives such as 2-Bromo-4-chlorobenzenesulfonyl chloride. These established protocols have been extensively studied and optimized over decades of industrial and academic research [1] [2].
The most widely employed traditional approach involves the direct reaction of aromatic substrates with chlorosulfonic acid. In this method, the brominated and chlorinated aromatic precursor undergoes electrophilic aromatic substitution with chlorosulfonic acid at temperatures typically ranging from 20 to 25 degrees Celsius [1] [2]. The reaction proceeds through a two-step mechanism wherein the initial sulfonation produces the corresponding sulfonic acid intermediate, followed by chlorination to yield the desired sulfonyl chloride product. Research has demonstrated that this approach consistently delivers yields of 75 to 77 percent when applied to halogenated aromatic substrates, with reaction times typically extending from 2 to 3 hours [2].
An alternative traditional methodology employs the combination of sulfuric acid with thionyl chloride under elevated temperature conditions. This approach requires heating to temperatures between 170 and 180 degrees Celsius for extended periods of approximately 15 hours [2]. The phosphorus pentachloride method represents another well-established traditional route, utilizing the reaction between phosphorus pentachloride and the corresponding aromatic sulfonic acid. This method operates under similar temperature conditions of 170 to 180 degrees Celsius and typically achieves yields ranging from 75 to 80 percent [2].
The phosphorus oxychloride approach provides yet another traditional pathway, involving the treatment of aromatic sulfonate salts with phosphorus oxychloride under analogous high-temperature conditions. This method has been particularly valuable for substrates that exhibit limited solubility in chlorosulfonic acid systems [2].
| Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Chlorosulfonic Acid Direct | 20-25 | 75-77 | 2-3 | Mild conditions, established protocol |
| Sulfuric Acid + Thionyl Chloride | 170-180 | 75-80 | 15 | Reliable for difficult substrates |
| Phosphorus Pentachloride + Sulfonic Acid | 170-180 | 75-80 | 15 | High conversion efficiency |
| Phosphorus Oxychloride + Sulfonic Salt | 170-180 | 75-80 | 15 | Suitable for ionic precursors |
Research has shown that the sulfuryl chloride method, when employed with aluminum chloride catalysis, operates at higher temperatures of 250 to 300 degrees Celsius but provides variable yields depending on the specific aromatic substrate and reaction conditions [3]. The mechanistic complexity of this approach involves free-radical chain processes that can be influenced by reaction atmosphere and the presence of radical initiators or inhibitors [4].
Traditional chlorosulfonation approaches demonstrate particular efficacy when applied to electron-neutral and moderately electron-deficient aromatic systems. The presence of halogen substituents, such as bromine and chlorine in the target compound, introduces electronic effects that can influence both the regioselectivity and efficiency of the sulfonylation process [5]. These substituents exhibit a deactivating influence on the aromatic ring while simultaneously providing directing effects that favor substitution at specific positions.
Contemporary research has introduced sophisticated catalytic methodologies that offer enhanced selectivity, improved functional group compatibility, and more environmentally sustainable synthetic protocols for the preparation of aromatic sulfonyl chlorides. These modern approaches represent significant advances over traditional methods in terms of reaction efficiency and operational simplicity [6] [7].
Palladium-catalyzed chlorosulfonylation has emerged as a particularly powerful methodology for the synthesis of aryl sulfonyl chlorides. This approach employs palladium complexes with specialized phosphine ligands to facilitate the coupling of arylboronic acids with chlorosulfonate precursors [8]. The reaction typically operates under mild conditions using acetone as solvent with sodium carbonate as base at temperatures of 50 degrees Celsius. Research has demonstrated that this methodology exhibits excellent functional group tolerance and can accommodate substrates bearing halogen substituents without interference [9].
The palladium-catalyzed approach proceeds through a well-defined catalytic cycle involving oxidative addition of the aryl chlorosulfate to the palladium center, followed by transmetalation with the boronic acid substrate and subsequent reductive elimination to generate the sulfonyl chloride product [8]. This mechanism enables precise control over regioselectivity while maintaining high yields across a broad range of aromatic substrates.
Photocatalytic sulfurylation techniques have gained considerable attention as environmentally benign alternatives to traditional methods. The decatungstate photocatalyst system enables the direct conversion of carbon-hydrogen bonds to carbon-sulfur bonds using aqueous sulfur dioxide under visible light irradiation at room temperature [7]. This methodology demonstrates exceptional selectivity for tertiary carbon-hydrogen bonds and has proven particularly valuable for late-stage functionalization of complex molecular architectures.
| Catalyst System | Reaction Conditions | Key Selectivity Features | Environmental Benefits |
|---|---|---|---|
| Palladium/Phosphine Ligands | Acetone, Na₂CO₃, 50°C | High regioselectivity | Reduced waste generation |
| Decatungstate Photocatalyst | Aqueous SO₂, visible light, RT | Excellent tertiary selectivity | Mild conditions, water-compatible |
| Copper-based Heterogeneous | Room temperature, air | Good functional group tolerance | Recyclable catalyst |
| Potassium Poly(heptazine imide) | MeCN/H₂O, 465 nm light, RT | Complete conversion | Heterogeneous, recyclable |
Copper-based heterogeneous catalysts have been developed for sulfurylation reactions, offering the advantages of catalyst recyclability and reduced metal contamination in the final products [10]. These systems operate effectively at room temperature under aerobic conditions, making them particularly attractive for industrial applications where operational simplicity and cost-effectiveness are priorities.
The iron-tungsten catalyst system represents another significant advancement in catalytic sulfurylation technology. These catalysts demonstrate excellent performance across wide operating temperature windows and exhibit remarkable resistance to sulfur poisoning, a common limitation in traditional sulfurylation processes [11]. The catalytic mechanism involves the formation of specific sulfate species that enhance both Lewis and Brønsted acidity, thereby facilitating the sulfurylation transformation.
Recent developments in heterogeneous photocatalysis have introduced potassium poly(heptazine imide) as an effective catalyst for the synthesis of sulfonyl chlorides from aryldiazonium salts. This system operates under mild conditions using acetonitrile-water mixtures and 465-nanometer light irradiation at room temperature [12]. The heterogeneous nature of this catalyst enables straightforward recovery and recycling, addressing key sustainability concerns associated with traditional homogeneous catalytic systems.
The successful isolation and purification of 2-Bromo-4-chlorobenzenesulfonyl chloride requires specialized protocols that account for the compound's inherent reactivity and the need to achieve high purity levels suitable for subsequent synthetic applications. The sulfonyl chloride functionality exhibits significant sensitivity to moisture and basic conditions, necessitating carefully controlled purification procedures [19] [20].
Vacuum distillation represents the most widely employed purification methodology for aromatic sulfonyl chlorides, offering excellent purity levels while accommodating the thermal sensitivity of these compounds. Typical distillation conditions involve reduced pressures of 10 millimeters of mercury with collection temperatures ranging from 113 to 115 degrees Celsius [2] [21]. This methodology consistently achieves purities exceeding 95 percent and is scalable from laboratory to pilot plant operations.
The vacuum distillation approach requires careful attention to the prevention of decomposition during the heating process. Research has established that the addition of small quantities of stabilizing agents, such as traces of the corresponding sulfonic acid, can significantly reduce decomposition rates during distillation [21]. The use of short-path distillation apparatus minimizes thermal exposure time and further enhances product stability.
Recrystallization methodologies offer exceptional purity levels for solid aromatic sulfonyl chlorides, particularly when employing non-polar solvents such as hexane or cyclohexane [22] [23] [24]. This approach typically achieves purities exceeding 98 percent, making it particularly valuable for applications requiring the highest purity standards. The recrystallization process involves dissolution of the crude product in the minimum amount of hot solvent, followed by controlled cooling to promote crystal formation while excluding impurities from the crystal lattice.
| Purification Method | Operating Conditions | Purity Achieved (%) | Scale Applicability | Primary Advantages |
|---|---|---|---|---|
| Vacuum Distillation | 113-115°C/10 mmHg | >95 | Laboratory to pilot | High purity, established method |
| Recrystallization | Non-polar solvents | >98 | Laboratory scale | Excellent for solids, highest purity |
| Extraction/Washing | Organic solvent/water | >90 | All scales | Simple, cost-effective |
| Continuous Flow Isolation | Automated CSTR system | >95 | Multi-hundred gram | Automated, safe, scalable |
| Direct Precipitation | Aqueous acidic conditions | >98 | Industrial scale | Environmentally friendly |
Extraction and washing protocols provide cost-effective purification solutions that are applicable across all scales of operation. These methods typically involve partitioning the crude product between an organic solvent and water, followed by selective washing to remove ionic impurities and unreacted starting materials [19] [25]. While the purity levels achieved through extraction methods are generally lower than those obtained through distillation or recrystallization, the simplicity and economic advantages make this approach attractive for large-scale applications.
Continuous flow isolation technologies have emerged as sophisticated solutions for the scalable production and purification of aromatic sulfonyl chlorides. These systems employ automated continuous stirred-tank reactor arrays with integrated filtration and washing capabilities [20] [26]. Research has demonstrated that these technologies can consistently process multi-hundred-gram quantities while maintaining purities exceeding 95 percent and offering significant safety advantages through automated process control.
The continuous flow approach addresses many of the safety concerns associated with traditional batch processing of reactive sulfonyl chloride intermediates. The system incorporates real-time monitoring of critical process parameters including temperature, pressure, and flow rates, enabling immediate response to process deviations [20]. These capabilities are particularly important when processing thermally sensitive or highly reactive substrates.
Direct precipitation protocols have been developed specifically for aqueous processing environments, offering significant environmental advantages over traditional organic solvent-based purification methods. These approaches exploit the limited water solubility of aromatic sulfonyl chlorides to achieve direct precipitation from aqueous reaction mixtures [17]. Research has shown that this methodology can achieve purities exceeding 98 percent while eliminating the need for organic extraction solvents, making it particularly attractive for industrial-scale operations where environmental impact is a primary consideration.
The direct precipitation approach operates by controlling the aqueous phase composition to maintain the sulfonyl chloride product in a supersaturated state, promoting precipitation while keeping impurities in solution. The methodology has proven particularly effective for electron-deficient aromatic sulfonyl chlorides, which typically exhibit lower water solubility than their electron-rich counterparts [17].
Corrosive;Irritant